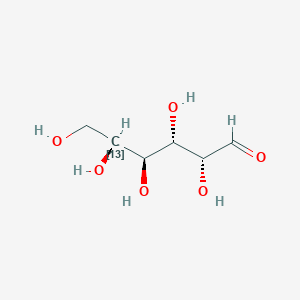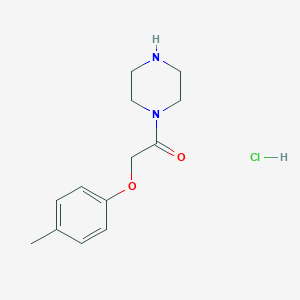
2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 . It has a molecular weight of 270.76 . The IUPAC name for this compound is 1-[(4-methylphenoxy)acetyl]piperazine hydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C13H18N2O2.ClH/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H . The canonical SMILES structure is CC1=CC=C(C=C1)OCC(=O)N2CCNCC2.Cl . Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.75 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 3 rotatable bonds .Scientific Research Applications
Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. They are widely used in the synthesis of pharmaceuticals and natural products . Here are some methods of synthesizing piperazines:
- Alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines : A practical method allows the synthesis of these compounds under mild conditions with good yields .
- Diol-diamine coupling : A (pyridyl)phosphine-ligated ruthenium (II) catalyzes a diol-diamine coupling to provide piperazines and diazepanes .
- Biologically relevant arylpiperazines : A Pd-catalyzed methodology provides an efficient synthetic route to these compounds under aerobic conditions .
- 2-aryl, 2-heteroaryl, and 2-alkyl piperazines : A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides these compounds under mild conditions .
- 2,6-disubstituted piperazines : A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of these compounds .
- Six-membered nitrogen heterocycles : Use of a base-free Pd (DMSO) 2 (TFA) 2 catalyst enables the synthesis of these compounds via a Wacker-type aerobic oxidative cyclization of alkenes .
- Palladium-catalyzed cyclization reaction : This method is used for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles. It couples two of the carbons of a propargyl unit with various diamine components to provide products in very good yields with high regio- and stereochemical control .
- Ring-opening of cyclic sulfamidates : This method uses propargylic sulfonamides to yield substrates for a gold-catalyzed cyclization to yield tetrahydropyrazines .
- Palladium-catalyzed cyclization reaction : This method is used for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles. It couples two of the carbons of a propargyl unit with various diamine components to provide products in very good yields with high regio- and stereochemical control .
- Ring-opening of cyclic sulfamidates : This method uses propargylic sulfonamides to yield substrates for a gold-catalyzed cyclization to yield tetrahydropyrazines .
Safety And Hazards
properties
IUPAC Name |
2-(4-methylphenoxy)-1-piperazin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-2-4-12(5-3-11)17-10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPQGFYARWXEPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590470 |
Source


|
| Record name | 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride | |
CAS RN |
143999-89-7 |
Source


|
| Record name | 2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143999-89-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

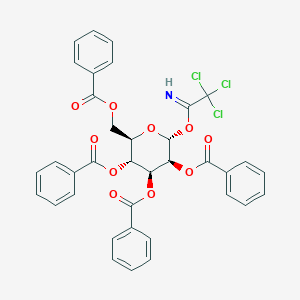

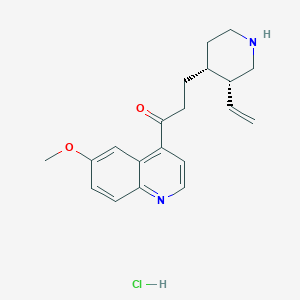



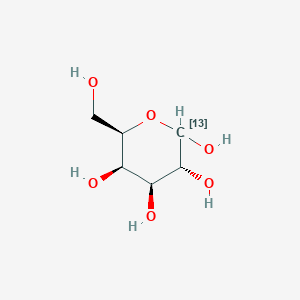
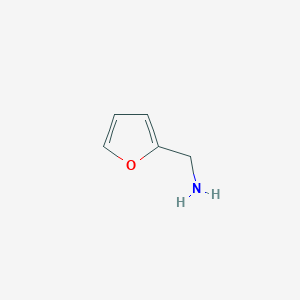

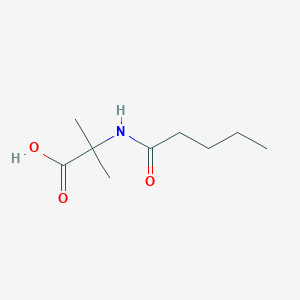
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
